(4R,6S)-4-thiophen-2-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
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Overview
Description
(4R,6S)-4-thiophen-2-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid: is a complex organic compound characterized by its unique structure, which includes a thiophene ring and an imidazopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the imidazopyridine core. One common approach is the cyclization of a suitable precursor containing the thiophene and pyridine moieties. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the cyclization.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The imidazopyridine core can be reduced to form simpler derivatives.
Substitution: : The compound can undergo nucleophilic substitution reactions at various positions on the thiophene and imidazopyridine rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Reduced imidazopyridine derivatives.
Substitution: : Substituted thiophene and imidazopyridine derivatives.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: : It can serve as a building block for the synthesis of more complex molecules.
Biology: : It may be used in the study of biological systems, particularly in understanding the interactions of thiophene-containing compounds with biological targets.
Industry: : Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to therapeutic effects.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, including the thiophene ring and the imidazopyridine core. Similar compounds might include other thiophene derivatives or imidazopyridine derivatives, but the exact arrangement and substitution pattern of this compound set it apart.
List of Similar Compounds
4-(Thiophen-2-yl)benzoic acid
L-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Properties
CAS No. |
2375248-38-5 |
---|---|
Molecular Formula |
C11H11N3O2S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
(4R,6S)-4-thiophen-2-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C11H11N3O2S/c15-11(16)7-4-6-9(13-5-12-6)10(14-7)8-2-1-3-17-8/h1-3,5,7,10,14H,4H2,(H,12,13)(H,15,16)/t7-,10-/m0/s1 |
InChI Key |
AOYPUEQTXLZQGC-XVKPBYJWSA-N |
SMILES |
C1C(NC(C2=C1N=CN2)C3=CC=CS3)C(=O)O |
Isomeric SMILES |
C1[C@H](N[C@H](C2=C1NC=N2)C3=CC=CS3)C(=O)O |
Canonical SMILES |
C1C(NC(C2=C1NC=N2)C3=CC=CS3)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
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